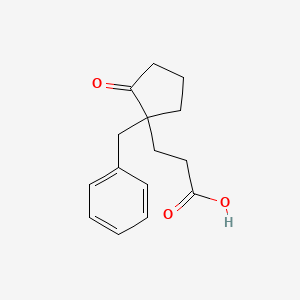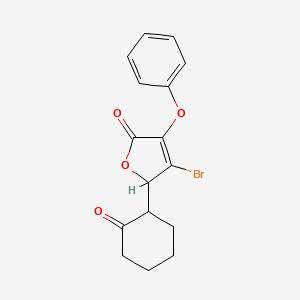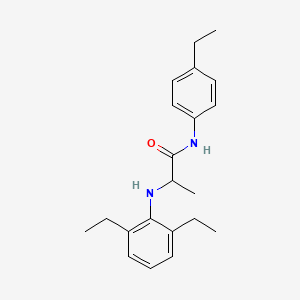
1-Benzyl-2-oxocyclopentanepropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-oxocyclopentanepropionic acid is an organic compound with the molecular formula C15H18O3. It is characterized by a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxocyclopentanepropionic acid can be synthesized through several synthetic routes. One common method involves the alkylation of cyclopentanone with benzyl bromide in the presence of a base such as sodium hydride, followed by oxidation of the resulting intermediate to introduce the carboxylic acid group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Benzyl bromide, sodium hydride, cyclopentanone, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Common industrial methods include:
Catalysts: Palladium or platinum-based catalysts for hydrogenation steps.
Reaction Conditions: Controlled temperature and pressure to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl-substituted cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Benzyl-substituted cyclopentanol.
Substitution: Halogenated benzyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-oxocyclopentanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-oxocyclopentanepropionic acid involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of inflammatory pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-oxocyclopentanepropionic acid can be compared with similar compounds such as:
1-Benzyl-2-oxocyclopentanecarboxylic acid: Differing by the position of the carboxylic acid group.
1-Benzylcyclopentanone: Lacking the carboxylic acid group.
2-Benzyl-2-oxocyclopentanepropionic acid: Differing by the position of the benzyl group.
Uniqueness:
Structural Features: The combination of a benzyl group and a carboxylic acid on a cyclopentane ring.
Reactivity: Unique reactivity patterns due to the presence of both ketone and carboxylic acid functional groups.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
3645-83-8 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
3-(1-benzyl-2-oxocyclopentyl)propanoic acid |
InChI |
InChI=1S/C15H18O3/c16-13-7-4-9-15(13,10-8-14(17)18)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,18) |
Clé InChI |
IYXKLVYOMAMWSK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1)(CCC(=O)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)


